(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
24701-69-7
VCID:
VC21188224
InChI:
InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m0/s1
SMILES:
COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Molecular Formula:
C9H12N2O4S
Molecular Weight:
244.27 g/mol
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.: 24701-69-7
Cat. No.: VC21188224
Molecular Formula: C9H12N2O4S
Molecular Weight: 244.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24701-69-7 |
|---|---|
| Molecular Formula | C9H12N2O4S |
| Molecular Weight | 244.27 g/mol |
| IUPAC Name | (6S,7S)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m0/s1 |
| Standard InChI Key | BDSDFCVDQUGOFB-XNCJUZBTSA-N |
| Isomeric SMILES | COCC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O |
| SMILES | COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
| Canonical SMILES | COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator